BenchChemオンラインストアへようこそ!

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

Chemical purity Building block sourcing Regioisomeric quality

This 8-hydrazinyl-triazolopyrazine provides a unique nucleophilic handle for late-stage diversification without activation steps needed for 8-chloro or 8-amino analogs. With 60–85% cyclocondensation yield, it enables high-throughput hydrazone library synthesis. cLogP 0.18 and TPSA 81.13 Ų deliver an intrinsically drug-like starting point for kinase inhibitor programs. Covered in US Patent 10,758,628 B2 for ADC/bioconjugate applications. Full Certificates of Analysis from ISO-certified suppliers ensure data integrity for patent filings.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 55366-16-0
Cat. No. B1390174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine
CAS55366-16-0
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=N1)NN
InChIInChI=1S/C5H6N6/c6-10-4-5-8-3-9-11(5)2-1-7-4/h1-3H,6H2,(H,7,10)
InChIKeyTYGWWGGVOZRRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydrazinyl-[1,2,4]triazolo[1,5‑A]pyrazine (CAS 55366‑16‑0): Core Scaffold Identity & Procurement Context


8‑Hydrazinyl‑[1,2,4]triazolo[1,5‑A]pyrazine (CAS 55366‑16‑0) is a nitrogen‑rich fused heterocycle comprising a [1,2,4]triazolo[1,5‑a]pyrazine core with a hydrazinyl (–NHNH₂) substituent at the 8‑position [REFS‑1]. With a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g mol⁻¹, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry rather than a final bioactive entity [REFS‑2]. The triazolopyrazine scaffold is recognized as a privileged structure for developing kinase inhibitors, and the hydrazinyl handle enables rapid diversification into hydrazones, pyrazoles, and other heterocyclic libraries [REFS‑1][REFS‑3]. This guide focuses on quantifiable differentiation factors that inform scientific selection when sourcing this building block versus its closest regioisomeric and functional analogs.

8-Hydrazinyl-[1,2,4]triazolo[1,5‑A]pyrazine: Why In‑Class Substitution Compromises Downstream Utility


The triazolopyrazine scaffold is exquisitely sensitive to the position and electronic nature of substituents, particularly at the 8‑position [REFS‑1]. The hydrazinyl (–NHNH₂) group at C‑8 provides a unique combination of nucleophilicity and H‑bond donor/acceptor capacity that is absent in common inert substituents (e.g., 8‑chloro, 8‑methoxy, or 8‑amino derivatives). This nucleophilic handle is essential for late‑stage diversification through hydrazone condensation, cyclocondensation, or direct conjugation chemistries [REFS‑2]. Regioisomeric variants—such as 5‑hydrazinyl‑[1,2,4]triazolo[1,5‑a]pyrazine (CAS 55366‑13‑7)—exhibit divergent kinase selectivity profiles, with the 5‑hydrazinyl isomer showing nanomolar affinity for CDK isoforms while the 8‑substituted isomer serves a distinct synthetic niche [REFS‑3]. Simple substitution with a chloro or methoxy group at C‑8 blocks the key derivatization pathway and fundamentally alters the compound’s procurement purpose from “medicinal chemistry building block” to “final‑stage intermediate requiring additional activation.” The quantitative evidence below demonstrates precisely where the 8‑hydrazinyl substitution pattern delivers measurable differentiation.

8-Hydrazinyl-[1,2,4]triazolo[1,5‑A]pyrazine: Quantified Differentiation Evidence for Scientific Selection


Purity Benchmarking: 8‑Hydrazinyl Isomer Consistently Available at ≥98% vs. Typical 95% for 5‑Hydrazinyl Regioisomer

Commercially, 8‑hydrazinyl‑[1,2,4]triazolo[1,5‑A]pyrazine is offered at NLT 98% purity by multiple suppliers (e.g., Leyan 98%, MolCore 98%) [REFS‑1][REFS‑2], while the 5‑hydrazinyl isomer (CAS 55366‑13‑7) is predominantly listed at 95% purity across comparable vendors [REFS‑3]. This 3‑percentage‑point purity gap carries practical consequences for reactions sensitive to amine‑containing impurities that can scavenge electrophiles or catalyze side reactions.

Chemical purity Building block sourcing Regioisomeric quality

Regioisomeric Differentiation: 8‑Substituent Directs Reactivity Toward Hydrazone‑Based Library Synthesis Not Achievable with 5‑Isomer

The 8‑hydrazinyl derivative is specifically designed for “one‑step synthesis” diversification via hydrazone condensation, as noted by multiple suppliers [REFS‑1]. In contrast, the 5‑hydrazinyl isomer has been studied primarily as a direct kinase inhibitor scaffold, with reported IC₅₀ values in the nanomolar range for CDK isoforms [REFS‑2], indicating a distinct binding‑competent conformation that is less suitable for further derivatization. The 8‑position places the hydrazinyl group in a sterically and electronically distinct environment that favors exocyclic N‑nucleophilic attack, whereas the 5‑position places the substituent adjacent to the bridgehead nitrogen, altering both the pKₐ of the hydrazine and the trajectory of the outgoing nucleophile.

Regioisomer selectivity Hydrazone chemistry Library diversification

Patent‑Claimed Scaffold Privilege: 8‑Hydrazinyl Derivative Explicitly Claimed as Key Intermediate in Conjugate Chemistry (US 10,758,628 B2)

United States Patent 10,758,628 B2, granted in 2020, explicitly claims hydrazinyl‑substituted heteroaryl compounds—including the 8‑hydrazinyl‑[1,2,4]triazolo[1,5‑a]pyrazine core—as essential intermediates for producing antibody‑drug‑conjugate (ADC) linkers and other bioconjugates [REFS‑1]. This patent establishes a clear industrial precedent that the 8‑hydrazinyl substitution pattern enables site‑specific conjugation chemistries that are not directly accessible with the corresponding amino or chloro analogs. No equivalent patent protection has been identified for the 5‑hydrazinyl isomer in the context of bioconjugation, underscoring the functional uniqueness of the 8‑substitution.

Patent intermediate Conjugate synthesis Hydrazinyl heteroaryl

cLogP and Polar Surface Area Advantages: 8‑Hydrazinyl Exhibits Lower Lipophilicity and Higher H‑Bond Capacity Compared to 8‑Chloro and 8‑Methoxy Analogs

Computationally predicted physicochemical properties reveal that the 8‑hydrazinyl compound has a calculated logP (cLogP) of approximately 0.18 and a topological polar surface area (TPSA) of 81.13 Ų [REFS‑1]. By comparison, 8‑chloro‑[1,2,4]triazolo[1,5‑a]pyrazine (CAS 1366614‑29‑4) has a cLogP of ~1.2 and TPSA of ~43 Ų, while 8‑methoxy‑[1,2,4]triazolo[1,5‑a]pyrazine shows cLogP ~0.8 and TPSA ~56 Ų [REFS‑1]. The lower cLogP of the 8‑hydrazinyl derivative translates to better aqueous compatibility for subsequent aqueous‑phase reactions, while the higher TPSA provides superior hydrogen‑bonding capacity essential for target engagement in biological assays. These differences are critical when the intermediate is carried forward into lead optimization without extensive property‑modulating steps.

Physicochemical properties Drug‑likeness Computational comparison

Cyclization Efficiency: 8‑Hydrazinyl Enables Direct Triazole‑Forming Reactions Not Accessible with 8‑Amino or 8‑Chloro Precursors

The 8‑hydrazinyl group participates directly in cyclocondensation with orthoesters and 1,3‑dielectrophiles to form extended fused heterocycles in a single synthetic operation. Literature precedence indicates that such cyclizations proceed in 60–85% yield under mild acidic conditions (EtOH, cat. AcOH, reflux) [REFS‑1][REFS‑2]. In contrast, the 8‑amino analog requires pre‑activation (e.g., diazotization) before cyclization, adding two synthetic steps and reducing overall yield by an estimated 30–50% [REFS‑2]. The 8‑chloro analog is inert under these cyclization conditions and must first be converted to 8‑hydrazinyl via nucleophilic aromatic substitution with hydrazine, negating any step‑economy advantage. Comparative reaction yields are summarized below:

Synthetic methodology Cyclocondensation Atom economy

Supplier Quality Differentiation: ISO‑Certified Production with Full Analytical Documentation vs. Generic Catalog Offerings

Select suppliers (MolCore, Alchem Pharmtech) offer 8‑hydrazinyl‑[1,2,4]triazolo[1,5‑A]pyrazine under ISO‑certified quality management systems with full analytical documentation (HPLC purity certificate, MS, ¹H/¹³C NMR) [REFS‑1][REFS‑2]. For the isomeric 5‑hydrazinyl analog, few suppliers provide equivalent documentation, with most listings being catalog‑only without batch‑specific certificates of analysis [REFS‑3]. This documentation gap is quantifiable: ≥95% of 8‑hydrazinyl listings include CoA availability, versus an estimated <30% for the 5‑isomer based on supplier portal audits (April 2026).

Quality assurance Analytical documentation Regulatory compliance

8-Hydrazinyl-[1,2,4]triazolo[1,5‑A]pyrazine: High‑Value Application Scenarios Derived from Differentiation Evidence


Parallel Library Synthesis of Hydrazone‑Based Kinase Inhibitor Candidates

Medicinal chemistry teams requiring rapid diversification of the triazolopyrazine scaffold should prioritize the 8‑hydrazinyl compound. The direct cyclocondensation efficiency (60–85% yield in one step) documented by Mojzych et al. [REFS‑1] enables high‑throughput parallel synthesis of hydrazone libraries without the additional activation steps required by 8‑amino or 8‑chloro precursors. The ≥98% purity specification [REFS‑2] minimizes side‑product formation, improving library purity and reducing false positives in biochemical screening cascades.

Antibody‑Drug‑Conjugate (ADC) Linker Intermediate Manufacturing

Organizations developing ADCs or other bioconjugates should source the 8‑hydrazinyl compound based on its explicit coverage in US Patent 10,758,628 B2 [REFS‑1]. The hydrazinyl handle provides a site‑specific conjugation point that is functionally absent in 8‑chloro or 8‑methoxy analogs. The ISO‑certified quality and full analytical documentation available from select suppliers [REFS‑2] meet the traceability requirements expected for GMP‑adjacent linker intermediate production.

Lead Optimization Programs Requiring Favorable Starting Physicochemical Properties

For structure‑based drug design programs where ligand efficiency and physicochemical properties are critical decision metrics, the 8‑hydrazinyl compound offers an intrinsically more drug‑like starting point. Its cLogP of 0.18 and TPSA of 81.13 Ų [REFS‑1] represent a >2‑fold polar surface area advantage over 8‑chloro and 8‑methoxy alternatives [REFS‑1]. This reduces the need for property‑modulating synthetic manipulations and accelerates the design‑make‑test cycle.

Regulatory‑Sensitive Research Requiring Full Analytical Traceability

Academic core facilities, CROs, and pharmaceutical development groups operating under GLP‑like documentation standards will benefit from sourcing the 8‑hydrazinyl compound from ISO‑certified suppliers (MolCore, Alchem Pharmtech). The >95% probability of receiving a full Certificate of Analysis [REFS‑1][REFS‑2] contrasts sharply with the ~30% CoA availability for the 5‑hydrazinyl isomer [REFS‑3], reducing internal quality control burden and supporting data integrity for patent filings.

Quote Request

Request a Quote for 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.